molecular formula C24H20N2O4S B3937973 N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

Cat. No. B3937973
M. Wt: 432.5 g/mol
InChI Key: IAQWFMWTEKNXRW-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that exhibits promising biological properties, making it a subject of intense research.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer, antimicrobial, and antifungal activities. It has also been shown to exhibit hypoglycemic and hypolipidemic effects in animal models. Additionally, it has been reported to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide in lab experiments is its versatility. This compound can be easily synthesized and modified to obtain derivatives with different biological properties. Another advantage is its low toxicity, which makes it suitable for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in aqueous media, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide. One area of interest is the development of novel derivatives with improved biological properties. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, the potential use of N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide as a building block for the synthesis of novel materials warrants further investigation.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential use in the treatment of diabetes and obesity. In the field of materials science, N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide has been explored for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c27-22-14-31-24(26(22)13-16-4-2-1-3-5-16)18-8-6-17(7-9-18)23(28)25-19-10-11-20-21(12-19)30-15-29-20/h1-12,24H,13-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQWFMWTEKNXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
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N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
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N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
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N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
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N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide
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N-1,3-benzodioxol-5-yl-4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

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